CLPP

ClpP Agonism Enzymatic Activity Oncology

CLPP-1071 is a potent, orally bioavailable small-molecule activator of the human mitochondrial caseinolytic protease P (HsClpP). It is a methylated imipridone derivative, structurally optimized from the clinical-stage compound ONC201 to achieve significantly enhanced target engagement and cellular potency.

Molecular Formula
Molecular Weight
Cat. No. B1575321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLPP
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

CLPP-1071: Preclinical Efficacy Data and Selectivity Profile of a Next-Generation Human ClpP Activator


CLPP-1071 is a potent, orally bioavailable small-molecule activator of the human mitochondrial caseinolytic protease P (HsClpP) [1]. It is a methylated imipridone derivative, structurally optimized from the clinical-stage compound ONC201 to achieve significantly enhanced target engagement and cellular potency [1]. CLPP-1071 is primarily utilized in oncology research as a chemical probe to study mitochondrial proteostasis and as a lead compound in drug discovery programs targeting hematological malignancies [1].

Quantitative Gaps in Potency and Selectivity: Why ClpP Activators Like CLPP-1071 Are Not Interchangeable


Substituting CLPP-1071 with other ClpP activators, such as ONC201, ONC212, TR-107, or THX6, is not scientifically equivalent due to vast differences in potency (up to 169-fold), divergent pharmacokinetic profiles affecting oral bioavailability and exposure, and distinct selectivity profiles across different cancer cell models [1][2][3]. These quantitative variations directly impact experimental reproducibility and translational potential, making compound-specific selection critical for target validation and preclinical development.

Head-to-Head Quantitative Evidence: Differentiating CLPP-1071 from ONC201 and Other ClpP Modulators


CLPP-1071 vs. ONC201: Superior Potency in ClpP Agonism (EC50)

In a direct head-to-head comparison using a fluorogenic peptide substrate assay, CLPP-1071 demonstrated a 107.1-fold improvement in agonistic potency relative to the Phase III clinical compound ONC201 [1].

ClpP Agonism Enzymatic Activity Oncology

CLPP-1071 vs. ONC201: Enhanced Anti-Proliferative Activity in Acute Myeloid Leukemia (AML) Cells

In HL60 acute myeloid leukemia cells, CLPP-1071 exhibited a 169.2-fold stronger anti-proliferative effect compared to the first-generation imipridone ONC201 [1].

Cancer Cell Biology Anti-Proliferative Activity Acute Myeloid Leukemia

CLPP-1071 vs. ONC212: Differentiated Pharmacokinetic Profile for Improved Oral Exposure

Despite a slightly shorter half-life, CLPP-1071 demonstrated superior oral exposure in mice compared to the more potent ONC201 analog, ONC212, with 69% higher maximum plasma concentration (Cmax) and 58% higher total drug exposure (AUC0–t) [1].

Pharmacokinetics Oral Bioavailability Drug Metabolism

Cross-Compound Potency Comparison: CLPP-1071 vs. TR-107 and THX6

A cross-study analysis of ClpP activators reveals that CLPP-1071 (EC50 = 23.5 nM) is significantly more potent than other preclinical and clinical activators, including TR-107 (EC50 = 140 nM) and THX6 (EC50 = 1.18 µM) [1][2][3].

ClpP Agonism Comparative Potency Chemical Biology

CLPP-1071: Distinct In Vivo Efficacy and Survival Benefit in Xenograft Models

Oral administration of CLPP-1071 significantly prolonged survival in two distinct acute myeloid leukemia xenograft models (MOLM13 and HL60) in a dose-dependent manner, with this level of in vivo efficacy being a key differentiator from earlier compounds like ONC201, which showed limited efficacy as a monotherapy [1].

In Vivo Efficacy Xenograft Model Acute Myeloid Leukemia

Optimal Research Applications for CLPP-1071 Based on Quantitative Differentiation Data


Investigating Mitochondrial Proteostasis in Acute Myeloid Leukemia (AML)

Given its exceptional potency in HL60 cells (IC50 = 4.6 nM, 169-fold > ONC201) [1], CLPP-1071 is the preferred chemical probe for studying ClpP-dependent protein degradation pathways in AML. Its high potency allows for clear phenotypic responses at low nanomolar concentrations, minimizing confounding off-target effects associated with higher doses of less potent activators.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

The compound's well-characterized oral pharmacokinetic profile, including a Cmax of 3423 ng/mL and an AUC0–t of 9010 h*ng/mL at 50 mg/kg in mice [1], makes it a superior choice for establishing PK/PD relationships in rodent models. This data enables researchers to confidently design dosing regimens that achieve target plasma concentrations for sustained ClpP activation.

In Vivo Efficacy Studies in Hematological Malignancy Xenografts

The demonstrated survival benefit in MOLM13 and HL60 xenograft models via oral administration [1] positions CLPP-1071 as a critical tool for evaluating the therapeutic potential of ClpP activation in vivo. This differentiates it from earlier compounds like ONC201, which have shown more modest monotherapy activity, making CLPP-1071 a more powerful agent for proof-of-concept studies.

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

As the most potent and orally efficacious ClpP activator reported to date [1], CLPP-1071 serves as an ideal benchmark and lead scaffold for medicinal chemistry programs aiming to develop next-generation ClpP modulators. Its 107-fold improvement in agonistic activity over ONC201 provides a clear quantitative target for new compounds to surpass.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for CLPP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.